

# Tulmimetostat (DZR123): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Overview of the Chemical Structure, Properties, and Mechanism of Action of a Novel EZH2/EZH1 Inhibitor

### Introduction

**Tulmimetostat**, also known as DZR123 and CPI-0209, is an investigational, orally bioavailable small molecule that acts as a potent and selective dual inhibitor of the histone methyltransferases EZH2 (Enhancer of zeste homolog 2) and EZH1 (Enhancer of zeste homolog 1).[1] As a second-generation EZH2 inhibitor, **Tulmimetostat** was designed for comprehensive and durable target coverage.[2] It is currently under clinical investigation for the treatment of a variety of advanced solid tumors and hematologic malignancies.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data for **Tulmimetostat**, intended for researchers, scientists, and drug development professionals.

## **Chemical Structure and Properties**

**Tulmimetostat** is a complex small molecule with the chemical formula C28H36ClN3O5S.[1] Its chemical structure is characterized by a substituted pyridone "warhead" which contributes to its high potency and long residence time on the target enzymes.[3]

Table 1: Chemical and Physical Properties of **Tulmimetostat** (DZR123)



| Property             | Value                                                                                                                                                          | Reference |
|----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name           | (2R)-7-chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide | [1]       |
| Synonyms             | DZR123, CPI-0209                                                                                                                                               | [1]       |
| Molecular Formula    | C28H36CIN3O5S                                                                                                                                                  | [1]       |
| Molar Mass           | 562.12 g/mol                                                                                                                                                   | [1]       |
| CAS Number           | 2567686-02-4                                                                                                                                                   | [1]       |
| Administration Route | Oral                                                                                                                                                           | [1]       |

### **Mechanism of Action**

**Tulmimetostat** exerts its anti-cancer effects by inhibiting the enzymatic activity of EZH2 and EZH1, the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1] In normal cellular function, PRC2 is a key epigenetic regulator that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with gene silencing.[1] In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing, including the suppression of tumor suppressor genes, which in turn promotes cancer cell proliferation and survival.[1]

By inhibiting EZH2 and EZH1, **Tulmimetostat** prevents the methylation of H3K27, leading to the reactivation of silenced tumor suppressor genes and subsequent inhibition of cancer cell growth.[4] The dual inhibition of both EZH2 and EZH1 is a key feature of **Tulmimetostat**, designed to overcome potential resistance mechanisms where EZH1 can compensate for the loss of EZH2 function.[1]





Click to download full resolution via product page

Mechanism of action of **Tulmimetostat**.

# **Preclinical and Clinical Data In Vitro Activity**

**Tulmimetostat** has demonstrated potent inhibition of EZH2 and significant anti-proliferative activity in cancer cell lines.

Table 2: In Vitro Activity of **Tulmimetostat** 



| Parameter                   | Cell Line                | Value   | Comparison<br>(Tazemetostat) | Reference |
|-----------------------------|--------------------------|---------|------------------------------|-----------|
| Ki (Kinetic)                | -                        | ~140 fM | -                            | [3]       |
| IC50 (H3K27me3 suppression) | -                        | 0.38 nM | 19.5 nM                      | [3]       |
| GI50 (Cell proliferation)   | KARPAS-422<br>(Lymphoma) | 6 nM    | 322 nM                       | [3]       |

## **Clinical Efficacy**

Preliminary results from Phase 1/2 clinical trials (NCT04104776) have shown promising antitumor activity of **Tulmimetostat** in heavily pretreated patients across various solid tumors and lymphomas.[2][5]

Table 3: Preliminary Clinical Efficacy of **Tulmimetostat** (Phase 1/2 Study - NCT04104776)

| Tumor Type                                             | Number of<br>Evaluable Patients | Best Confirmed<br>Responses                                                  | Reference |
|--------------------------------------------------------|---------------------------------|------------------------------------------------------------------------------|-----------|
| Ovarian Clear Cell<br>Carcinoma                        | 10                              | 4 Partial Responses,<br>3 Stable Disease                                     | [5]       |
| Endometrial<br>Carcinoma                               | 4                               | 2 Partial Responses<br>(1 later a Complete<br>Response), 2 Stable<br>Disease | [5]       |
| Metastatic Castration-<br>Resistant Prostate<br>Cancer | 8                               | 5 Stable Disease                                                             | [5]       |
| Peripheral T-cell<br>Lymphoma                          | 3                               | 2 Complete<br>Responses                                                      | [5]       |
| Mesothelioma                                           | 9                               | 2 Partial Responses,<br>4 Stable Disease                                     | [5]       |



# **Experimental Protocols Compound Synthesis**

The detailed synthetic route for **Tulmimetostat** is described in the Supplementary Materials and Methods of the publication by Keller et al. (2024).[3]

## **Biochemical Assays: TR-FRET for Binding Kinetics**

The determination of **Tulmimetostat**'s binding kinetics to the PRC2 complex was performed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1]





Click to download full resolution via product page

Workflow for TR-FRET based binding kinetics assay.

#### Methodology:

 Preparation of PRC2 Complex: Reconstituted pentameric PRC2, consisting of EZH2 (or EZH1), EED, SUZ12, RbAp46, and RbAp48, was prepared in-house.[3]



- Binding Assay: The kinetic characterization of **Tulmimetostat** binding to the PRC2 complex was carried out using a TR-FRET assay format.[3]
- Data Acquisition: Association and dissociation rates were determined by monitoring the TR-FRET signal over time.[1]

## In Vivo Efficacy Studies: Xenograft Models

The anti-tumor efficacy of **Tulmimetostat** has been evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

KARPAS-422 Lymphoma Xenograft Model In a mouse xenograft model using the KARPAS-422 lymphoma cell line, which harbors an activating EZH2 mutation, **Tulmimetostat** demonstrated superior efficacy compared to the first-generation EZH2 inhibitor tazemetostat.[3] Treatment with **Tulmimetostat** led to complete tumor regression with no regrowth observed after treatment cessation.[3]

HT1376 Bladder Cancer Xenograft Model In a subcutaneous xenograft model using the HT1376 bladder cancer cell line, oral administration of **Tulmimetostat** at 75 mg/kg once daily for 27 days resulted in tumor regression.[1]





Click to download full resolution via product page

Workflow for an in vivo xenograft efficacy study.



#### Methodology:

- Cell Implantation: HT1376 cells were implanted subcutaneously into immunocompromised mice.[1]
- Treatment: Once tumors reached a specified size, mice were treated orally with **Tulmimetostat** (e.g., 75 mg/kg, once daily) or a vehicle control.[1]
- Monitoring: Tumor volume and animal body weight were monitored regularly throughout the study.[1]
- Endpoint Analysis: At the end of the study, tumors were excised for further analysis, including the assessment of H3K27me3 levels to confirm target engagement.[1]

## Conclusion

**Tulmimetostat** (DZR123) is a promising second-generation dual EZH2/EZH1 inhibitor with a distinct chemical structure and potent preclinical activity. Its mechanism of action, involving the reversal of aberrant gene silencing, provides a strong rationale for its development in various cancers. The preliminary clinical data are encouraging, demonstrating anti-tumor activity in heavily pretreated patient populations. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of oncology and drug development. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of **Tulmimetostat**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Comprehensive Target Engagement by the EZH2 Inhibitor Tulmimetostat Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2/EZH1 inhibitor tulmimetostat (CPI-0209) in patients with advanced solid tumors or hematologic malignancies: Preliminary phase II results. - ASCO [asco.org]



- 3. methylguanosine.com [methylguanosine.com]
- 4. High-throughput screen, using time-resolved FRET, yields actin-binding compounds that modulate actin–myosin structure and function PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study of Tulmimetostat DZR123 (CPI-0209) in Patients With Advanced Solid Tumors and Lymphomas [clin.larvol.com]
- To cite this document: BenchChem. [Tulmimetostat (DZR123): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856435#tulmimetostat-dzr123-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com